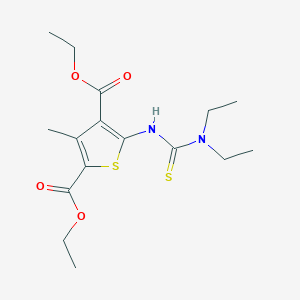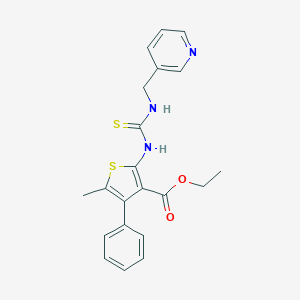![molecular formula C16H22N2O2S2 B275037 methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclopenta[b]thiophene family, which has shown promising results in various areas of research.
Mécanisme D'action
The mechanism of action of methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific receptors or enzymes in the body. Further research is needed to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal activity. However, further studies are needed to determine the precise biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Orientations Futures
There are several future directions for research on methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the precise receptors or enzymes that this compound interacts with in the body. Another area of research is the synthesis of new derivatives of this compound that have improved biological activity. Additionally, this compound could be used as a starting material for the synthesis of new metal complexes that have potential applications in catalysis. Overall, this compound is a valuable tool for scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-methylpiperidine-1-carbothioamide with ethyl 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a palladium catalyst. This reaction leads to the formation of an intermediate product, which is then treated with methyl iodide to obtain the final product. The synthesis method of this compound is complex, and it requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promising results in various areas of scientific research. It has been used as a building block for the synthesis of other compounds that have potential applications in medicinal chemistry. For example, this compound has been used to synthesize cyclopenta[b]thiophene derivatives that have shown potent anti-cancer activity in vitro. Additionally, this compound has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis.
Propriétés
Formule moléculaire |
C16H22N2O2S2 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O2S2/c1-10-5-4-8-18(9-10)16(21)17-14-13(15(19)20-2)11-6-3-7-12(11)22-14/h10H,3-9H2,1-2H3,(H,17,21) |
Clé InChI |
PYRLOWWIWQCMIA-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC |
SMILES canonique |
CC1CCCN(C1)C(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(methylcarbamoyl)acetamide](/img/structure/B275017.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)